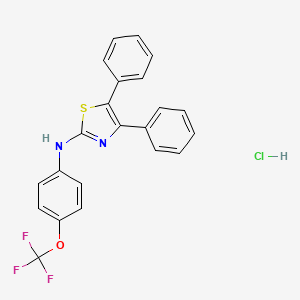

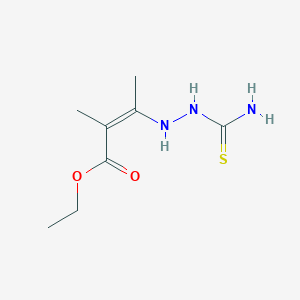

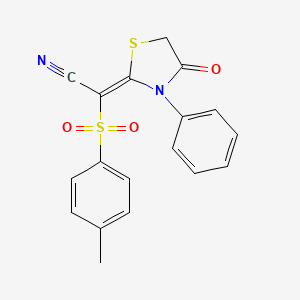

![molecular formula C30H50O6S3Si2 B6313877 Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95% CAS No. 198087-81-9](/img/structure/B6313877.png)

Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide is C30H50O6S(2-4)Si2 . The molecular weight ranges from 627 to 691 g/mol .Physical And Chemical Properties Analysis

Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide has a density of 1.10 g/mL . It has a refractive index of 1.533 at 20°C . The flash point is 55°C .Aplicaciones Científicas De Investigación

Rubber Chemistry and Technology : Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide is used as a scorch-resistant silane coupling agent for mineral-filled elastomers. It offers greater scorch safety and reduced odor compared to mercaptosilanes, though its high molecular weight may necessitate higher loading on a weight basis. It can be made into stable dispersions on calcium silicate at concentrations up to 70 percent. The order-of-addition recommendations are the same as those for mercaptosilanes, and mix procedures should be checked for each formulation to ensure maximum silane effectiveness (Pickwell, 1983).

Journal of Applied Polymer Science : Vinyl ethers with polysulfide and hydroxyl functions have been prepared, including Bis-[3-(vinyloxyethoxy)-2-hydroxypropyl-]polysulfides (BVPS), which are inactive in radical polymerization but readily polymerize upon thermal initiation. These polymers have been used as active binders in cathode compositions of lithium–sulfur power sources (Trofimov et al., 2006).

Electrochimica Acta : Protected bis(hydroxyorganyl) polysulfides have been synthesized and tested as modifiers of electrolyte in lithium-sulfur rechargeable batteries. These modifications have shown promising results in enhancing battery capacity (Trofimov et al., 2011).

Polymer Science Series B : Polymers of vinyl ethers containing polysulfide and hydroxyl groups have been demonstrated as potential components in cathode compositions for lithium-sulfur current sources (TrofimovBoris et al., 2005).

Materials horizons : Aromatic disulfide metathesis has been utilized for the design of self-healing poly(urea–urethane) elastomers, showing quantitative healing efficiency at room temperature, without the need for any catalyst or external intervention (Rekondo et al., 2014).

Journal of Power Sources : The use of polysulfide in sulfur-based cathodes for lithium secondary batteries has been investigated to inhibit polysulfide dissolution into the electrolyte, enhancing the performance and efficiency of these batteries (Nakamura et al., 2015).

Safety and Hazards

Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide is classified as a flammable liquid and vapor (H226) and can cause serious eye irritation (H319) . It is recommended to keep away from heat, open flames, sparks, and to use only non-sparking tools . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Mecanismo De Acción

- Unfortunately, specific information about the primary targets of Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide is not readily available in the sources I’ve accessed. However, it’s essential to note that this compound is used in scientific research and has unique properties . Further studies would be needed to identify its specific targets.

Target of Action

Pharmacokinetics

Action Environment

Propiedades

IUPAC Name |

triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O6S3Si2/c1-9-31-40(32-10-2,33-11-3)17-15-27-19-25(7)21-29(23-27)37-39-38-30-22-26(8)20-28(24-30)16-18-41(34-12-4,35-13-5)36-14-6/h19-24H,9-18H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYVPORWOCOZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC1=CC(=CC(=C1)C)SSSC2=CC(=CC(=C2)CC[Si](OCC)(OCC)OCC)C)(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O6S3Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

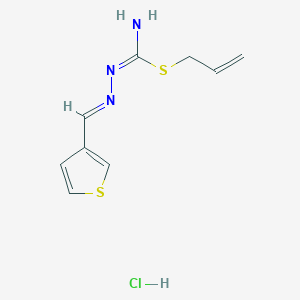

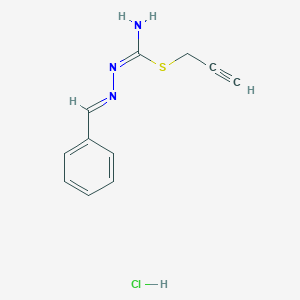

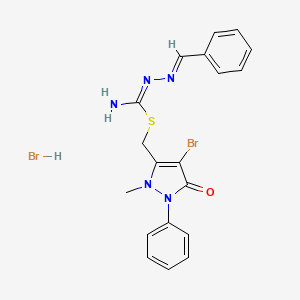

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)